molecular formula C13H18ClFN2O B7864864 (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7864864
M. Wt: 272.74 g/mol
InChI Key: LLGIYCHIDAZSTM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by an (S)-configured stereocenter, a 2-chloro-6-fluoro-substituted benzyl group, and dimethyl substituents on both the amino and butyramide moieties.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O/c1-8(2)12(16)13(18)17(3)7-9-10(14)5-4-6-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGIYCHIDAZSTM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=C(C=CC=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Chiral Resolution

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (S)-isomers. Key steps include:

  • Intermediate Preparation :

    • 3,N-Dimethyl-butyramide Backbone : Synthesized via acetylation of 2-amino-3-methylbutanoic acid followed by ammonolysis (KR20110086128A).

    • Benzylamine Substitution : 2-Chloro-6-fluoro-benzylamine is introduced via nucleophilic acyl substitution using ethyl chloroformate (EP2352721B1).

  • Chromatographic Resolution :

    • Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (Chiralpak® IC) resolves racemic mixtures with heptane/ethanol (80:20) mobile phase, achieving >99% enantiomeric excess (ee) (US8946476B2).

Table 1: Chiral Resolution Conditions and Outcomes

Chiral Stationary PhaseMobile Phaseee (%)Yield (%)Source
Cellulose tris(3,5-dichlorophenylcarbamate)Heptane/Ethanol (80:20)99.578
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (85:15)98.265

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic amination enables direct enantiocontrol:

  • Catalyst System : Pd(OAc)₂ with (R)-BINAP ligand (PMC7252524).

  • Reaction Conditions :

    • Substrate: 3,N-Dimethyl-butenamide + 2-chloro-6-fluoro-benzylamine.

    • Solvent: Tetrahydrofuran (THF), 40°C, 24h.

    • Outcome: 85% yield, 92% ee (PMC7252524).

Stereospecific Alkylation

A three-step sequence optimizes stereochemistry:

  • Schiff Base Formation :

    • (S)-2-Amino-3-methylbutanoic acid reacts with benzophenone imine to form a chiral auxiliary (Science.gov).

  • Alkylation :

    • Methyl iodide in DMF at −20°C introduces the N-methyl group (EP2352721B1).

  • Benzylation :

    • 2-Chloro-6-fluoro-benzyl bromide in presence of K₂CO₃ yields the target compound (RSC PDF).

Table 2: Alkylation Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF2572
NaHTHF−2088

Critical Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents : DMF and THF enhance nucleophilicity of amines (RSC PDF).

  • Ether Solvents : Methyl tert-butyl ether (MTBE) minimizes racemization during benzylation (US8946476B2).

Temperature Control

  • Low temperatures (−20°C to 0°C) suppress side reactions like over-alkylation (EP2352721B1).

Analytical Characterization

  • HPLC : C18 column, 60:40 acetonitrile/water, retention time = 6.2 min (AccuStandard).

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (m, 2H, Ar-H), 4.45 (d, J=12 Hz, 2H, CH₂), 2.85 (s, 3H, N-CH₃) (Science.gov).

  • HRMS : [M+H]⁺ calc. 313.1245, found 313.1248 (PMC7252524).

Industrial-Scale Considerations

  • Cost-Efficiency : Chiral resolution is preferred over asymmetric catalysis due to lower catalyst costs (KR20110086128A).

  • Purification : Crystallization from ethyl acetate/n-heptane (1:3) achieves >99.5% purity (EP2352721B1) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The chlorofluorobenzyl group can be reduced to form the corresponding benzyl alcohol or benzylamine.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the chlorofluorobenzyl group can produce benzyl alcohol or benzylamine.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

  • The compound has shown promise as a potential therapeutic agent due to its structural features that may interact with biological targets. The presence of the chloro and fluoro substituents enhances its lipophilicity, potentially improving bioavailability and efficacy against specific diseases.

Case Study: Anticancer Activity

  • Research indicates that derivatives of this compound exhibit anticancer properties. A study evaluated the cytotoxic effects of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3,N-dimethyl-butyramide on various cancer cell lines, including breast and lung cancer. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer drug development .

Synthesis and Chemical Reactions

Synthetic Applications

  • The compound can serve as an intermediate in the synthesis of more complex molecules. Its amine group allows for further derivatization, making it valuable in the creation of new pharmaceuticals.

Reactivity

  • It can act as an alkylating reagent in organic synthesis. For example, it has been utilized in the preparation of 3-benzylsulfanyl derivatives of 1,2,4-triazole, which are important in drug discovery .

Neuropharmacology

Potential CNS Activity

  • Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for treating neurological disorders such as depression or anxiety .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Decrease with longer alkyl chains (e.g., 180°C for 5a vs. 143°C for 5d), indicating reduced crystallinity due to increased lipophilicity.
  • Optical Rotation : Higher [α]D values correlate with longer chains (e.g., +4.5° for 5a vs. +6.4° for 5c), suggesting conformational changes influenced by chain length.

Contrast with Target Compound :

  • The dimethylamino group may improve solubility via hydrogen bonding, whereas 5a–5d rely on tetrahydrofuran-2-one for polarity.

Stereochemical Analogues from

Compounds m, n, and o (from Pharmacopeial Forum, 2017) feature complex stereochemistry (e.g., (2S,4S,5S) vs. (2R,4R,5S)) and dimethylphenoxy acetamido substituents. While their pharmacological data are absent, their stereochemical diversity highlights critical structure-activity considerations:

  • The (S)-configuration in the target compound may favor binding to chiral pockets in biological targets, analogous to enantiomer-specific activities observed in other amides .

Biological Activity

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3,N-dimethyl-butyramide, a compound with distinct structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClF₂N
  • Molecular Weight : 272.75 g/mol
  • CAS Number : 1307957-88-5

The compound features a chiral center at the amino group, contributing to its unique biological activity. The presence of a chloro and a fluoro substituent on the benzyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction. The compound may act as an agonist or antagonist, affecting downstream signaling pathways related to cell proliferation and survival .
  • Inhibition of Enzymatic Activity : Similar benzamide derivatives have shown potential in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is pivotal in DNA synthesis and cellular replication . This inhibition can lead to reduced tumor growth in cancer models.

Antitumor Effects

Several studies have reported that benzamide derivatives exhibit significant antitumor activity. For instance, compounds that share structural similarities with this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and lymphoma cells. The mechanism often involves the downregulation of critical proteins like DHFR and the induction of apoptosis .

Case Studies

  • Study on Dihydrofolate Reductase Inhibition :
    • A study demonstrated that benzamide riboside, a related compound, inhibited DHFR activity by reducing NADP and NADPH levels, leading to cellular destabilization and decreased tumor growth in resistant cancer models .
  • In Vivo Efficacy :
    • In murine models, compounds structurally related to this compound showed promising results in reducing tumor size and improving survival rates when administered at specific dosages .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1307957-88-5272.75 g/molAntitumor activity via DHFR inhibition
Benzamide RibosideN/AN/AInhibits cell growth through DHFR downregulation
4-Chloro-benzamide DerivativesN/AN/AModerate to high RET kinase inhibition

Q & A

Q. What are the optimized synthetic routes for (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-3,N-dimethyl-butyramide, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using a multi-step approach. First, introduce the 2-chloro-6-fluorobenzyl group via nucleophilic substitution or reductive amination. For the amide bond formation, coupling reagents like PyBOP (as used in similar tetrahydroquinoline derivatives ) enhance efficiency. Reaction conditions such as temperature (e.g., 0–25°C), solvent choice (e.g., DCM or THF), and base (K₂CO₃ for deprotonation, as seen in acetamide syntheses ) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Monitoring intermediates with TLC (Rf values) and LC-MS ensures reaction progression .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry and stereochemistry. For example, the (S)-configuration at the amino center can be verified using chiral shift reagents or by comparing with known spectra of enantiopure analogs .
  • Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee). Mobile phases like hexane/isopropanol (90:10) with 0.1% TFA can resolve enantiomers .
  • LC-MS : Confirm molecular weight (267.735 g/mol for similar compounds ) and assess purity (>95% by UV/ELSD).

Q. What in vitro bioactivity assays are recommended for initial pharmacological profiling of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based or radiometric assays. For example, measure IC₅₀ values via dose-response curves (0.1–100 µM) .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., μ-opioid receptor binding, as in tetrahydroquinoline derivatives ).
  • Cell Viability Assays : Assess cytotoxicity in HEK-293 or cancer cell lines (MTT assay, 48–72 h exposure) .

Advanced Research Questions

Q. How do structural modifications (e.g., varying benzyl substituents or amino acid configuration) impact the compound's affinity for neurological targets?

Methodological Answer:

  • Substituent Effects : Replace the 2-chloro-6-fluoro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups. Compare binding affinities via SPR or ITC .
  • Stereochemical Impact : Synthesize (R)-isomers and evaluate enantioselectivity in receptor assays. For example, μ-opioid receptor agonists showed >10-fold selectivity for (S)-configurations in similar compounds .
  • SAR Tables : Tabulate IC₅₀ values against structural variants (e.g., halogen position, alkyl chain length) to identify critical pharmacophores .

Q. What strategies can resolve discrepancies between in vitro receptor binding data and in vivo pharmacological efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (%F), plasma half-life (t₁/₂), and brain penetration (logBB) in rodent models. Poor in vivo efficacy may stem from rapid metabolism or low BBB permeability .
  • Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., N-demethylation or benzyl oxidation) .
  • Proteomic Mapping : Apply affinity chromatography or pull-down assays to identify off-target interactions that may explain efficacy gaps .

Q. How can molecular docking and dynamics simulations elucidate the compound's interaction with target enzymes or receptors?

Methodological Answer:

  • Docking Workflow : Use AutoDock Vina to model ligand-receptor interactions (e.g., μ-opioid receptor PDB: 5C1M). Focus on hydrogen bonds with Asp147 and hydrophobic contacts with Trp293 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • Free Energy Calculations : Apply MM/GBSA to predict binding free energies (ΔG) and correlate with experimental IC₅₀ values .

Q. What are the challenges in achieving high enantiomeric excess during synthesis, and how can chiral catalysts or chromatography address them?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to set the (S)-amino center (e.g., >90% ee reported for similar amines ).
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Chiral Stationary Phases : Optimize preparative HPLC conditions (e.g., Chiralcel OD-H, 15% ethanol in CO₂ for SFC) to isolate enantiomers at scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.